The compound 6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that belongs to the class of triazolo-pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
The compound is synthesized through various organic chemistry techniques and has been characterized in scientific literature. It is often studied for its pharmacological properties and potential therapeutic applications.
This compound can be classified under the following categories:
The synthesis of this compound typically involves multi-step organic reactions that include:
The synthesis may utilize standard laboratory techniques such as refluxing, solvent extraction, and chromatography for purification. The reaction conditions (temperature, time, and solvent choice) are critical for maximizing yield and purity.
The molecular structure of this compound features a triazolo-pyrimidine backbone with various substituents that enhance its biological activity. The presence of an ethoxy and methoxy group on the phenyl ring contributes to its lipophilicity.
CCOC1=CC(=C(C=C1)C(=N2C=NC(=N2)C(=O)C3=C(N=N3)C(=C(C=C3)C)N)N)C
ZVQWZKXGZVZQMR-UHFFFAOYSA-N
The compound can undergo various chemical reactions including:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. This interaction can modulate biochemical pathways leading to desired therapeutic effects.
Preliminary studies suggest that the compound may exhibit anti-inflammatory or anticancer activities, though further research is necessary to confirm these effects and understand the underlying mechanisms.
Data from spectral analyses (NMR, IR) can provide insights into the functional groups and confirm structural integrity.
This compound has potential applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1